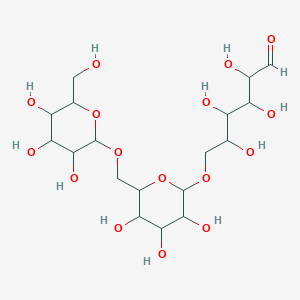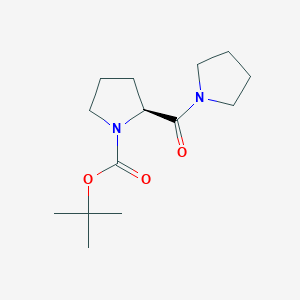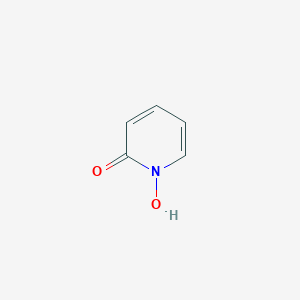![molecular formula C7H4N2O3 B179310 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 21038-63-1](/img/structure/B179310.png)
1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione
Übersicht
Beschreibung
1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C7H4N2O3 . It has a molecular weight of 164.12 .
Molecular Structure Analysis
The InChI code for 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione is 1S/C7H4N2O3/c10-6-4-2-1-3-8-5(4)9-7(11)12-6/h1-3H, (H,8,9,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione is an off-white solid . It should be stored in a freezer .Wissenschaftliche Forschungsanwendungen
1. Synthesis of New Pyrido Derivatives
- Summary of Application: This research focuses on the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .
- Methods of Application: The synthesis involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .
- Results: The research led to the development of new methods for synthesizing these derivatives .
2. Therapeutic Potential of Pyrido Derivatives
- Summary of Application: This review discusses the therapeutic potential of various pyridopyrimidine derivatives .
- Methods of Application: The review considers all synthetic protocols to prepare these pyridopyrimidine derivatives .
- Results: The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
3. Discovery of a Potent PARP7 Inhibitor
- Summary of Application: This research led to the discovery of an extremely potent and orally-bioavailable PARP7 inhibitor for the treatment of lung cancer .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the search results .
- Results: The discovered inhibitor showed acceptable bioavailability in ICR mice (F = 33.9%) and Beagle dogs (F = 45.2%) .
4. Green Synthesis and Antibacterial Activity
- Summary of Application: This research focuses on the green synthesis of Pyrido1,3,4-Oxadiazines heterocyclic ring system and its derivatives .
- Methods of Application: The synthesis was performed using Grinding Chemistry, a recognized solvent-free, less hazard, and low risk pathway .
- Results: The research led to the efficient synthesis of these derivatives via a benign and sustainable methodology .
5. Antimicrobial Activity of Pyrido Derivatives
- Summary of Application: Pyrido[2,3-d]pyrimidine ring systems have been found to exhibit antimicrobial activity .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the search results .
- Results: The research suggests that these compounds could be potential candidates for the development of new antimicrobial agents .
6. Antitumor Properties of Piritrexim
- Summary of Application: Piritrexim, a synthetic antifolate, has been found to exhibit anti-tumor properties .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the search results .
- Results: The research suggests that Piritrexim could be a potential candidate for the treatment of certain types of cancer .
7. Synthesis of New Pyrido Derivatives
- Summary of Application: This research focuses on the synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1,3]oxazine derivatives .
- Methods of Application: The synthesis involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .
- Results: The research led to the development of new methods for synthesizing these derivatives .
8. Antimicrobial Activity of Pyrido Derivatives
- Summary of Application: Pyrido[2,3-d]pyrimidine ring systems have been found to exhibit antimicrobial activity .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the search results .
- Results: The research suggests that these compounds could be potential candidates for the development of new antimicrobial agents .
9. Antitumor Properties of Piritrexim
- Summary of Application: Piritrexim, a synthetic antifolate, has been found to exhibit anti-tumor properties .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the search results .
- Results: The research suggests that Piritrexim could be a potential candidate for the treatment of certain types of cancer .
10. Discovery of Pyrano Derivatives as Novel Inhibitors
- Summary of Application: This research led to the discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel inhibitors .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the search results .
- Results: All the synthesized compounds were further evaluated for their inhibition of cell proliferation with MCF-7 and HCT116 human cancer cell lines .
Eigenschaften
IUPAC Name |
1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-6-4-2-1-3-8-5(4)9-7(11)12-6/h1-3H,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWZQYVPLLPAGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)OC2=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450778 | |
| Record name | 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione | |
CAS RN |
21038-63-1 | |
| Record name | 3-Azaisatoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21038-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)

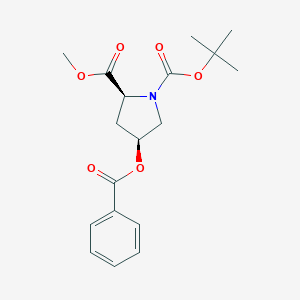



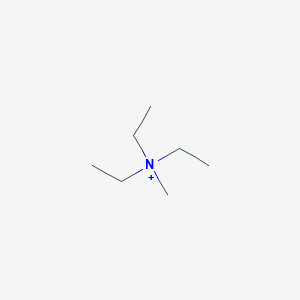
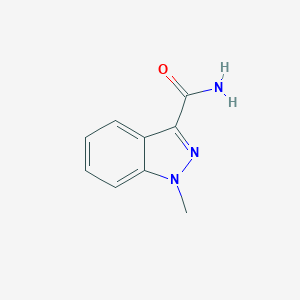
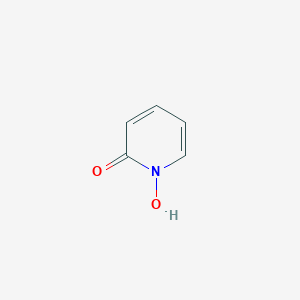
![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)
